Methyl 3-((pyridin-2-ylmethyl)amino)propanoate
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Overview
Description
Methyl 3-((pyridin-2-ylmethyl)amino)propanoate: . It is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and an ester functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridine-2-carboxaldehyde and methyl 3-aminopropanoate.
Reaction Steps: The reaction involves the formation of an imine intermediate through the condensation of pyridine-2-carboxaldehyde with methyl 3-aminopropanoate. This intermediate is then reduced to form the final product.
Reaction Conditions: The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild acidic conditions.
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of Methyl 3-((pyridin-2-ylmethyl)aminopropanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Pyridine-2-carboxylic acid derivatives.
Reduction Products: Methyl 3-((pyridin-2-ylmethyl)aminopropanol.
Substitution Products: Various amides and amines.
Scientific Research Applications
Chemistry: Methyl 3-((pyridin-2-ylmethyl)amino)propanoate is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can serve as a precursor for the development of new drugs and therapeutic agents.
Medicine: Research has explored the use of this compound in the treatment of various diseases, such as cancer and infectious diseases. Its derivatives may exhibit promising pharmacological activities.
Industry: In the chemical industry, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 3-((pyridin-2-ylmethyl)amino)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Methyl 3-(pyridin-2-ylamino)propanoate: This compound is structurally similar but lacks the methyl group on the nitrogen atom.
Methyl 3-(pyridin-2-ylmethyl)aminopropanoate: This compound has a similar structure but with a different ester group.
Uniqueness: Methyl 3-((pyridin-2-ylmethyl)amino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
methyl 3-(pyridin-2-ylmethylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)5-7-11-8-9-4-2-3-6-12-9/h2-4,6,11H,5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRWTNKOLYFPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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